isoquinolin-5(1 H)-one

Description

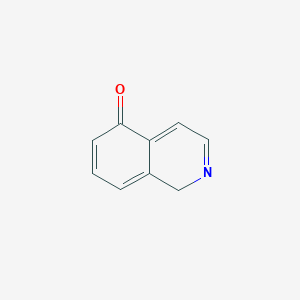

Isoquinolin-5(1H)-one is a heterocyclic compound featuring a bicyclic structure with a nitrogen atom at position 2 and a ketone group at position 3. This scaffold is of significant interest due to its presence in bioactive natural products and synthetic derivatives with diverse pharmacological properties, including antiparasitic, anticancer, and enzyme inhibitory activities . Its structural flexibility allows for functionalization at multiple positions, enabling the development of derivatives with enhanced selectivity and potency.

Properties

Molecular Formula |

C9H7NO |

|---|---|

Molecular Weight |

145.16 g/mol |

IUPAC Name |

1H-isoquinolin-5-one |

InChI |

InChI=1S/C9H7NO/c11-9-3-1-2-7-6-10-5-4-8(7)9/h1-5H,6H2 |

InChI Key |

NSYBOVGRQLCZSE-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC(=O)C2=CC=N1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Core Modifications

Table 1: Structural Comparison of Key Compounds

| Compound | Core Structure Modifications | Key Functional Groups/Substituents |

|---|---|---|

| Isoquinolin-5(1H)-one | Basic bicyclic framework (C9H7NO) | Ketone at C5, NH at N1 |

| Imidazo[1,2-b]isoquinolin-5(1H)-one | Fused imidazole ring at C1–C2 | Additional nitrogen in imidazole ring |

| Thieno[2,3-c]isoquinolin-5(4H)-one (TIQ-A) | Thiophene fused at C2–C3 | Sulfur atom in thiophene, lactam at C5 |

| Isoindolo[2,1-b]isoquinolin-5(7H)-one | Isoindole fused at C2–C1 | Extended π-conjugation |

| Pyrido[2,3-g]isoquinolin-5,10-dione | Pyridine fused with quinone moiety | Dual ketone groups at C5 and C10 |

- Imidazo Derivatives: The addition of an imidazole ring (e.g., 2,3-dihydroimidazo[1,2-b]isoquinolin-5(1H)-one) enhances hydrogen-bonding interactions, critical for antiparasitic activity against Plasmodium falciparum and Trypanosoma cruzi .

- Thieno Derivatives (TIQ-A): Thiophene fusion improves PARP-1/2 inhibition (IC50: 20–38 nM) by mimicking NAD+ binding .

- Isoindolo Derivatives : Extended conjugation increases rigidity, favoring interactions with DNA or enzyme active sites, as seen in natural product analogs .

Antiparasitic and Antimicrobial Activity

- Imidazo Derivatives : Exhibit IC50 values < 1 µM against P. falciparum, with structural similarity to tryptanthrin (RMSD: 1.69 × 10⁻³ Å) enhancing target binding .

- Indolo[3,2-c]isoquinolin-5(11H)-ones: Compound 8a shows MIC values of 2–4 µg/mL against E. coli and S. aureus due to oxadiazole and indole moieties enhancing membrane disruption .

Enzyme Inhibition

- TIQ-A Derivatives :

- (Iso)Ellipticine Derivatives: MYLK4 inhibitors with IC50 = 6.1–7.1 nM, outperforming parent isoquinolin-5-ol in AML cell models .

Structure-Activity Relationship (SAR) Insights

- Substituent Position :

- Electron-Withdrawing Groups: Quinone moieties in pyrido[2,3-g]isoquinolin-5,10-diones enhance redox cycling, inducing oxidative stress in cancer cells .

Q & A

Basic: What are the most reliable synthetic routes for isoquinolin-5(1H)-one, and how can experimental reproducibility be ensured?

Methodological Answer:

Key synthetic pathways include cyclization of substituted benzamides or palladium-catalyzed intramolecular coupling. To ensure reproducibility:

- Document reaction conditions (temperature, solvent, catalyst loading) in detail, adhering to journal guidelines for experimental sections .

- Use high-purity reagents and validate intermediates via NMR and HPLC .

- Include negative results (e.g., failed catalysts) in supplementary materials to aid troubleshooting .

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for isoquinolin-5(1H)-one derivatives?

Methodological Answer:

- Perform ab initio NMR chemical shift calculations (e.g., DFT) to compare experimental and theoretical values, identifying misassignments .

- Cross-validate with 2D NMR (COSY, HSQC) and mass spectrometry .

- Replicate synthesis under controlled conditions to rule out solvent or temperature artifacts .

Basic: Which analytical techniques are critical for characterizing isoquinolin-5(1H)-one purity and structure?

Methodological Answer:

- HPLC-MS : Quantify purity and detect trace impurities .

- X-ray crystallography : Confirm molecular geometry for novel derivatives .

- FTIR and UV-Vis : Monitor functional groups and electronic transitions for batch consistency .

Advanced: What computational strategies can predict the reactivity of isoquinolin-5(1H)-one in heterocyclic functionalization?

Methodological Answer:

- Use density functional theory (DFT) to model transition states and activation barriers for reactions like electrophilic substitution .

- Compare with experimental kinetic data (e.g., Arrhenius plots) to refine computational parameters .

- Validate predictions via small-scale exploratory syntheses .

Basic: How should researchers assess the stability of isoquinolin-5(1H)-one under varying pH and temperature conditions?

Methodological Answer:

- Conduct accelerated stability studies using HPLC to track degradation products .

- Design factorial experiments (e.g., pH 3–9, 25–60°C) and apply Arrhenius kinetics to extrapolate shelf life .

- Report degradation pathways (e.g., hydrolysis, oxidation) in supplementary data .

Advanced: What mechanistic insights explain the conflicting biological activity reports of isoquinolin-5(1H)-one derivatives?

Methodological Answer:

- Perform structure-activity relationship (SAR) studies with systematic substituent variations .

- Use molecular docking to compare binding affinities across protein targets (e.g., kinases vs. GPCRs) .

- Replicate assays in multiple cell lines to identify off-target effects .

Basic: How can researchers ensure accurate quantification of isoquinolin-5(1H)-one in complex matrices?

Methodological Answer:

- Develop a validated LC-MS/MS method with isotope-labeled internal standards .

- Optimize extraction protocols (e.g., SPE, liquid-liquid partitioning) to minimize matrix interference .

- Include calibration curves and limit-of-detection data in supplementary materials .

Advanced: What strategies isolate and characterize reactive intermediates in isoquinolin-5(1H)-one synthesis?

Methodological Answer:

- Use cryogenic trapping (-78°C) with in-situ FTIR or ESR spectroscopy to capture transient species .

- Apply high-resolution mass spectrometry (HRMS) to confirm intermediate structures .

- Compare kinetic profiles (stopped-flow techniques) to infer mechanistic pathways .

Basic: How should researchers formulate focused hypotheses about isoquinolin-5(1H)-one’s physicochemical properties?

Methodological Answer:

- Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize questions .

- Use PICO (Population, Intervention, Comparison, Outcome) for biological studies (e.g., comparing bioactivity across derivatives) .

- Conduct systematic literature reviews to identify knowledge gaps .

Advanced: What methodologies address reproducibility challenges in catalytic applications of isoquinolin-5(1H)-one?

Methodological Answer:

- Publish full catalytic cycle details, including turnover numbers (TON) and catalyst decomposition pathways .

- Share raw data (e.g., kinetic traces, spectral files) in open-access repositories .

- Collaborate with independent labs for cross-validation of key findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.